Cas no 948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester)

2-Amino-5-methylphenylboronic acid pinacol ester is a boronic acid derivative commonly utilized in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The pinacol ester group enhances stability, improving handling and storage compared to its free boronic acid counterpart. The presence of both an amino and methyl substituent on the aromatic ring allows for selective functionalization, making it valuable in pharmaceutical and agrochemical research. Its compatibility with various reaction conditions and intermediates contributes to its versatility in constructing complex molecular frameworks. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules and heterocyclic compounds.
2-Amino-5-methylphenyboronic Acid Pinacol Ester structure
948592-80-1 structure
Product Name:2-Amino-5-methylphenyboronic Acid Pinacol Ester
CAS No:948592-80-1
MF:C13H20BNO2
MW:233.11440372467
MDL:MFCD06795664
CID:857102
PubChem ID:329774424
Update Time:2025-10-29

2-Amino-5-methylphenyboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 2-Amino-5-methylphenyboronic acid, pinacol ester
    • 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-methylphenylamine
    • 2-Amino-5-methylbenzeneboronic acid,pinacol ester
    • 2-amino-5-methylphenylboronic acid pinacolate ester
    • 4-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
    • 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
    • BESTIPHARMA 525-084
    • 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
    • 2-(2-Amino-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-Amino-5-methylbenzeneboronic acid pinacol ester
    • 2-Amino-5-methylphenylboronic acid pinacol ester
    • 4-Methylaniline-2-boronic acid pinacolato ester
    • 948592-80-1
    • 2-Amino-5-methylphenyboronic acid, pinacol ester, AldrichCPR
    • DTXSID60590351
    • 2-Amino-5-methylphenyboronic acid pinacol ester
    • AKOS015893487
    • SCHEMBL3191098
    • 4-Methylaniline-2-boronic acid pinacol ester
    • 2-Amino-5-methylbenzeneboronic acid, pinacol ester
    • EN300-7390340
    • AB29207
    • W16868
    • LOOBNTHIWCHTCR-UHFFFAOYSA-N
    • MFCD06795664
    • CS-0037883
    • AS-55680
    • 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • 2-Amino-5-methylphenyboronic Acid Pinacol Ester
    • MDL: MFCD06795664
    • Inchi: 1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
    • InChI Key: LOOBNTHIWCHTCR-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1C(N)=CC=C(C)C=1

Computed Properties

  • Exact Mass: 233.15900
  • Monoisotopic Mass: 233.1587090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • PSA: 44.48000
  • LogP: 2.45760

2-Amino-5-methylphenyboronic Acid Pinacol Ester Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

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2-Amino-5-methylphenyboronic Acid Pinacol Ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, 105 °C
Reference
Palladium-Catalyzed Four-Component Cascade Imidoyl-Carbamoylation of Unactivated Alkenes
Cheng, Sidi; Luo, Yu; Yu, Ting; Li, Jing; Gan, Chunfang; et al, ACS Catalysis, 2022, 12(2), 837-845

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
Reference
Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; rt → 100 °C; 12 h, 100 °C
Reference
I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines
Deng, Tianning; Shi, Emily; Thomas, Elana; Driver, Tom G., Organic Letters, 2020, 22(22), 9102-9106

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  120 °C; 12 h, 120 °C
Reference
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles
Jana, Navendu; Nguyen, Quyen; Driver, Tom G., Journal of Organic Chemistry, 2014, 79(6), 2781-2791

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 120 °C; 120 °C → rt
Reference
Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides
Kong, Chen; Jana, Navendu; Driver, Tom G., Organic Letters, 2013, 15(4), 824-827

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
Reference
Preparation of macrocycles with aromatic p2' groups as factor XIa inhibitors
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  rt; 12 h, 120 °C
Reference
Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides
Zhou, Fei; Driver, Tom G., Organic Letters, 2014, 16(11), 2916-2919

Production Method 8

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  rt; 19 h, 120 °C; 120 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Regiodivergent Synthesis of 11H-Indolo[3,2-c]quinolines and Neocryptolepine from a Common Starting Material
Haaheim, Katja S.; Lund, Bjarte Aarmo; Sydnes, Magne O., European Journal of Organic Chemistry, 2023, 26(13),

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  5 min, rt
1.2 10 h, reflux
Reference
Method for the preparation of homologous ligand iridium complexes containing DMP as a ligand structure using microwave for phosphorescent light-emitting devices
, Korea, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 100 °C
Reference
Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensation
Dende, Satheesh Kumar; Korupolu, Raghu Babu; Doddipalla, Raju; Leleti, Krishnakanth Reddy, Results in Chemistry, 2021, 3,

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; rt → 100 °C; 12 h, 100 °C
Reference
Oxidation of Non-Activated Anilines to Generate N-Aryl Nitrenoids
Deng, Tianning; Mazumdar, Wrickban; Ford, Russell L.; Jana, Navendu ; Izar, Ragda; et al, Journal of the American Chemical Society, 2020, 142(9), 4456-4463

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  5 h, 100 °C
Reference
New synthetic approach to paullones and characterization of their SIRT1 inhibitory activity
Soto, Sara; Vaz, Esther; Dell'Aversana, Carmela; Alvarez, Rosana; Altucci, Lucia; et al, Organic & Biomolecular Chemistry, 2012, 10(10), 2101-2112

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, rt → 100 °C
Reference
Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl Azides
Kong, Chen; Driver, Tom G., Organic Letters, 2015, 17(4), 802-805

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 120 °C
Reference
Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C-H Bond Amination versus Electrocyclization
Kong, Chen; Jana, Navendu; Jones, Crystalann; Driver, Tom G., Journal of the American Chemical Society, 2016, 138(40), 13271-13280

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt → 80 °C; 16 h, 80 °C
Reference
Rh2(II)-Catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom source
Nguyen, Quyen; Sun, Ke; Driver, Tom G., Journal of the American Chemical Society, 2012, 134(17), 7262-7265

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  16 h, 80 °C
Reference
Regioselective intramolecular electrophilic substitution reactions involving π-deficient pyridine substrates: a new entry to pyridoquinazolines and benzo[h][1,6]naphthyridines
Agarwal, Piyush K.; Saifuddin, Mohammad; Kundu, Bijoy, Tetrahedron, 2010, 66(4), 862-870

2-Amino-5-methylphenyboronic Acid Pinacol Ester Raw materials

2-Amino-5-methylphenyboronic Acid Pinacol Ester Preparation Products

2-Amino-5-methylphenyboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester
Order Number:A845116
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):252.0/1259.0
Email:sales@amadischem.com

Additional information on 2-Amino-5-methylphenyboronic Acid Pinacol Ester

Comprehensive Guide to 2-Amino-5-methylphenylboronic Acid Pinacol Ester (CAS No. 948592-80-1)

2-Amino-5-methylphenylboronic Acid Pinacol Ester (CAS No. 948592-80-1) is a specialized boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound, featuring a pinacol ester group, offers enhanced stability and reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. Researchers and industries favor this compound due to its unique properties, including high purity, solubility in organic solvents, and compatibility with various catalytic systems.

The molecular structure of 2-Amino-5-methylphenylboronic Acid Pinacol Ester includes an amino group and a methyl substituent on the phenyl ring, which influence its electronic and steric characteristics. These features make it particularly useful in designing drug candidates and functional materials. Recent studies highlight its role in developing targeted therapies and bioconjugation strategies, aligning with the growing demand for precision medicine and advanced diagnostics.

In the context of green chemistry and sustainable synthesis, 2-Amino-5-methylphenylboronic Acid Pinacol Ester stands out due to its low toxicity and efficient reactivity under mild conditions. This aligns with the global shift toward environmentally friendly chemical processes. Researchers are exploring its applications in catalysis, polymer chemistry, and nanotechnology, where its stability and functional versatility are highly valued.

The market for boronic acid derivatives like 2-Amino-5-methylphenylboronic Acid Pinacol Ester is expanding, driven by advancements in pharmaceutical R&D and material innovation. Key players in the chemical industry are investing in high-purity batches to meet the demands of academic and industrial laboratories. Frequently searched questions include: "How to synthesize 2-Amino-5-methylphenylboronic Acid Pinacol Ester?", "Applications of boronic acid esters in drug discovery", and "Pinacol ester stability in cross-coupling reactions"—reflecting the compound's relevance in modern research.

Handling and storage of 2-Amino-5-methylphenylboronic Acid Pinacol Ester require standard laboratory precautions. It should be stored in a cool, dry place, away from moisture and strong oxidizers. Proper handling ensures its longevity and performance in sensitive reactions. As a non-hazardous chemical, it is safely transportable and widely available from reputable suppliers, making it accessible for diverse scientific applications.

In summary, 2-Amino-5-methylphenylboronic Acid Pinacol Ester (CAS No. 948592-80-1) is a versatile and valuable compound in contemporary chemistry. Its applications span medicinal chemistry, material science, and catalytic processes, reflecting its importance in cutting-edge research. With the rise of personalized medicine and sustainable technologies, this compound is poised to play a pivotal role in future scientific breakthroughs.

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Amadis Chemical Company Limited
(CAS:948592-80-1)2-Amino-5-methylphenyboronic Acid Pinacol Ester
A845116
Purity:99%/99%
Quantity:5g/25g
Price ($):252.0/1259.0
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